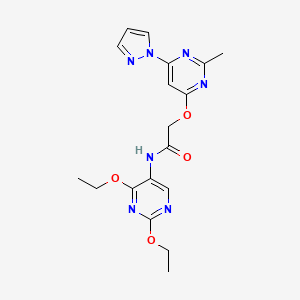

N-(2,4-diethoxypyrimidin-5-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide

Description

N-(2,4-Diethoxypyrimidin-5-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with diethoxy groups at the 2- and 4-positions and a pyrazole moiety at the 6-position of the second pyrimidine ring. This compound’s structure integrates dual pyrimidine scaffolds connected via an ether linkage, a design strategy commonly employed to enhance molecular rigidity and target-binding specificity in medicinal chemistry .

Properties

IUPAC Name |

N-(2,4-diethoxypyrimidin-5-yl)-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O4/c1-4-27-17-13(10-19-18(24-17)28-5-2)23-15(26)11-29-16-9-14(21-12(3)22-16)25-8-6-7-20-25/h6-10H,4-5,11H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEIOVNNZZIICO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1NC(=O)COC2=NC(=NC(=C2)N3C=CC=N3)C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related acetamide derivatives:

Table 1: Key Structural Features and Implications

Electronic and Steric Effects

- Diethoxy vs.

- Pyrazole vs. Halogen/Hydrocarbon Substituents: The 1H-pyrazol-1-yl group introduces hydrogen-bond acceptor/donor functionality absent in halogenated (e.g., N-(5-fluoro-4-methylpyridin-2-yl)acetamide) or naphthyl-substituted analogs, which may improve target engagement in enzyme active sites .

Pharmacokinetic and Pharmacodynamic Trends

- Solubility : The diethoxy-pyrimidine scaffold likely increases aqueous solubility compared to naphthalene-containing analogs (e.g., N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide) but may reduce it relative to smaller methoxy derivatives .

- Binding Affinity : The pyrimidine-pyrazole ether linkage may mimic ATP-binding motifs in kinases, a feature shared with quinazoline-based analogs (e.g., BP 27516 in ), though direct inhibitory data are lacking .

Research Findings and Limitations

Crystallographic Insights

Crystal structures of related acetamides (e.g., N-(4-bromophenyl)-2-(2-thienyl)acetamide) reveal planar aromatic systems stabilized by π-π stacking and hydrogen bonds .

Knowledge Gaps

No direct bioactivity or ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) data are available for the target compound. Extrapolations from structural analogs suggest promise in kinase-targeted therapies, but experimental validation is critical.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.